SirReal2

描述

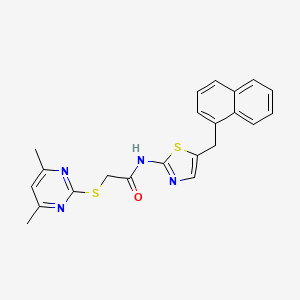

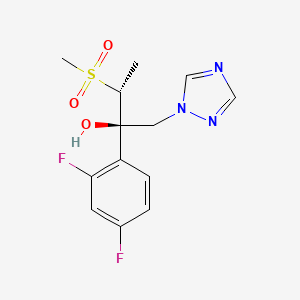

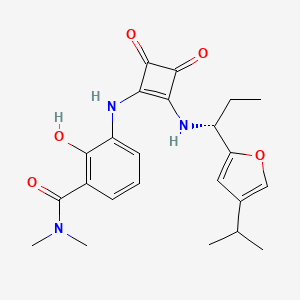

Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). SIRT2 deacetylates histone H4 and α-tubulin and functions as a regulator of cell cycle progression, a determinant of myelination, a modulator of autophagy, and a suppressor of brain inflammation. SirReal2 is an aminothiazole that acts as a SIRT-rearranging ligand to selectively inhibit SIRT2 (IC50 = 140 nM). This compound is >1,000-fold more potent at inhibiting the activity of SIRT2 than that of SIRT1 or SIRT3-6.5 This compound has been shown to be active in HeLa cells by significantly increasing α-tubulin acetylation.

SirReal 2 is a selective SIRT2 inhibitor.

科学研究应用

SirReal2: 科学研究应用的综合分析

This compound 抑制剂: this compound 因其对 SIRT2 酶的选择性抑制而闻名,SIRT2 酶在多种细胞过程中发挥着至关重要的作用。 该化合物已在许多晶体结构中出现,有助于理解其结合模式和对 SIRT2 的选择性 .

酶学研究: this compound 已被用于基于结构的虚拟筛选 (SBVS) 研究,以深入了解有效 SIRT2 抑制剂的结合模式。 这对于设计针对 SIRT2 相关途径的新型治疗剂具有意义 .

虚拟筛选: 虚拟筛选技术已采用 this compound,根据属于 SIRT2 酶的关键残基来合理化选择性。 这种方法导致了关于 this compound 与蛋白质复合物的各种实验数据的发现 .

双重作用 HSP70/SIRT2 抑制剂: 研究探索了 this compound 作为 HSP70 和 SIRT2 酶的双重作用抑制剂的潜力。 这种双重抑制可能为治疗这些酶参与的疾病提供一种新的治疗干预方法 .

抑制化合物的优化: This compound 一直是优化其他抑制性化合物的基准,指导着寻找对所需靶点具有改进的活性和选择性的分子的研究 .

作用机制

Target of Action

SirReal2, also known as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, is a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, also known as class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .

Mode of Action

This compound inhibits SIRT2 by inducing a ligand-induced structural rearrangement of the active site . It binds at an adjacent pocket to lock SIRT2 in an open conformation . This interaction inhibits the deacetylation activity of SIRT2, thereby affecting its ability to regulate various cellular processes .

Biochemical Pathways

SIRT2 regulates a wide range of cellular processes such as cell cycle regulation, autophagy, myelination, neurodegeneration, glucose metabolism, and inflammatory response . By inhibiting SIRT2, this compound can potentially affect these processes.

Result of Action

The inhibition of SIRT2 by this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This suggests that this compound could have significant molecular and cellular effects, potentially influencing cell cycle regulation and other cellular processes .

Action Environment

It is known that factors such as tissue type, species, age, and the cellular localization of the sirtuins can regulate their role in the development of diseases . These factors could potentially influence the action of this compound.

生化分析

Biochemical Properties

SirReal2 interacts with SIRT2, a protein deacetylase enzyme that removes acetyl groups and longer chain acyl groups from post-translationally modified lysine residues . The interaction of this compound with SIRT2 has been shown to inhibit both SIRT2-dependent deacetylation and defatty-acylation . This compound binds to the induced hydrophobic pocket of SIRT2, where the long-chain fatty acyl group of substrates occupies .

Cellular Effects

In cellular settings, this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This compound has also been shown to prevent oocyte maturation and the formation of poor-quality oocytes .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of SIRT2, which has a large hydrophobic pocket that can accommodate long-chain fatty acyl groups . This binding interaction inhibits the deacetylation and defatty-acylation activities of SIRT2 .

Metabolic Pathways

This compound interacts with SIRT2, which is involved in various metabolic pathways. SIRT2 can regulate autophagy, myelination, immunity, inflammation, and other physiological processes .

Subcellular Localization

SIRT2, the target of this compound, is mainly distributed in the cytoplasm but shuttled to the nucleus during mitosis

属性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENNDDDTIIZDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)

![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)